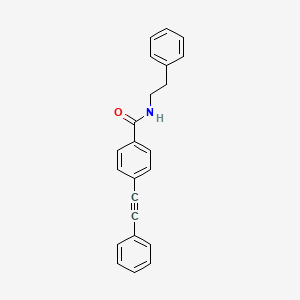![molecular formula C23H15Cl2N3O5S2 B3742157 N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3742157.png)
N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Overview
Description
N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, also known as C086, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is a member of the sulfonamide family and has been shown to exhibit various biological activities, including anti-inflammatory and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. For example, this compound has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide. One area of interest is the development of novel synthetic analogs of this compound that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.
Scientific Research Applications
N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has been extensively studied for its potential therapeutic properties in various scientific fields, including cancer research, immunology, and neuroscience. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Properties
IUPAC Name |
6-N,8-N-bis(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5S2/c24-13-4-8-15(9-5-13)27-34(30,31)19-12-20(35(32,33)28-16-10-6-14(25)7-11-16)22-21-17(19)2-1-3-18(21)23(29)26-22/h1-12,27-28H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOEVJROSKLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3742088.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B3742095.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B3742111.png)
![methyl 2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742118.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B3742123.png)
![4-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3742131.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3742137.png)

![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)

![2-{[(2-bromo-4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B3742175.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3742185.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B3742189.png)
